molecular formula C21H24ClNO2 B3807587 [1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No.: B3807587
M. Wt: 357.9 g/mol
InChI Key: NDLIDLRPAKJSCM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a chlorobenzoyl group, a methylbenzyl group, and a piperidinyl group attached to a methanol group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidinyl group might be introduced via a reaction with a suitable amine, while the chlorobenzoyl group could be added using a suitable acid chloride .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, is a key feature of this molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the chlorobenzoyl group might undergo nucleophilic acyl substitution reactions, while the piperidinyl group could participate in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a pharmaceutical, its mechanism of action might involve interaction with biological receptors or enzymes .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards might include reactivity with certain substances, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c1-16-6-2-3-7-18(16)13-21(15-24)10-5-11-23(14-21)20(25)17-8-4-9-19(22)12-17/h2-4,6-9,12,24H,5,10-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIDLRPAKJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 2
[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 3
[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 4
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[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 5
[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
Reactant of Route 6
[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

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